![molecular formula C17H16N2O5 B387573 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B387573.png)
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C17H16N2O5 and a molecular weight of 328.31934 . This compound is characterized by its unique structure, which includes a hydrazono group, a methoxyphenyl group, and an acetate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves the reaction of 2-hydroxybenzoyl hydrazine with 4-formyl-2-methoxyphenyl acetate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The hydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- 4-{[(E)-2-(2-hydroxybenzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, is responsible for its potential biological activities, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32g/mol |
Nombre IUPAC |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)24-15-8-7-12(9-16(15)23-2)10-18-19-17(22)13-5-3-4-6-14(13)21/h3-10,21H,1-2H3,(H,19,22)/b18-10+ |
Clave InChI |
WROLEQUQGACRPT-VCHYOVAHSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


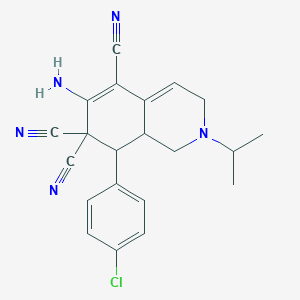
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B387495.png)

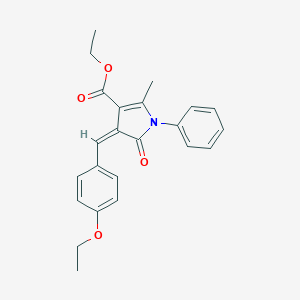
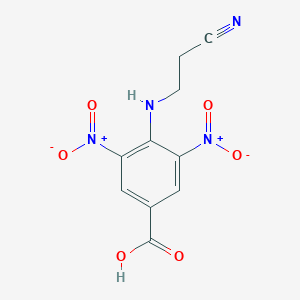
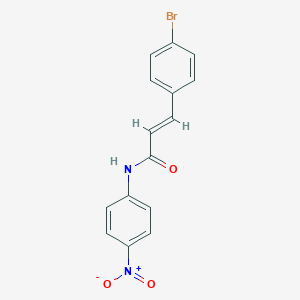
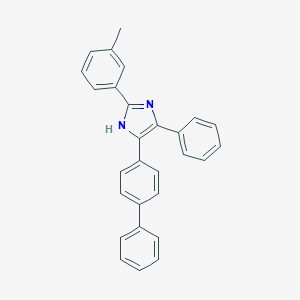
![2-(4-bromophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387504.png)
![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)
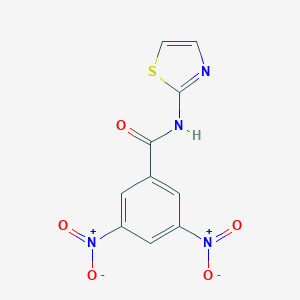
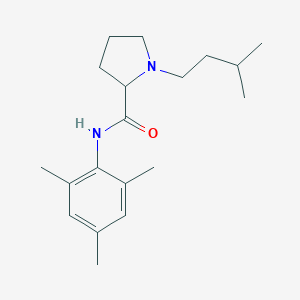
![4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]](/img/structure/B387513.png)
![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)
